molecular formula C14H26N4O4S2 B8044476 tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate

tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate

Cat. No.: B8044476
M. Wt: 378.5 g/mol
InChI Key: AJUYCMJJPWOAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate is a chemical compound with a complex structure that combines several functional groups. This compound is notable for its role in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate involves multiple steps, starting from simpler precursor molecules. Generally, the synthetic pathway includes:

  • Formation of the thiazole ring.

  • Introduction of the dimethylsulfamoyl group.

  • Attachment of the propylamine side chain.

  • Coupling with tert-butyl carbamate.

These reactions typically require controlled conditions such as specific temperatures, pressures, and catalysts to achieve high yields and purity.

Industrial Production Methods: Industrial production methods for this compound might involve scale-up of laboratory procedures, with optimizations for cost, efficiency, and safety. Key considerations include the availability of raw materials, waste management, and compliance with environmental regulations.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate can undergo various types of chemical reactions, including:

  • Oxidation: Reaction with oxidizing agents, potentially leading to sulfone or sulfoxide derivatives.

  • Reduction: Reaction with reducing agents, affecting different parts of the molecule.

  • Substitution: Particularly nucleophilic or electrophilic substitutions on the thiazole ring or the amino groups.

Common Reagents and Conditions:
  • Oxidation: Reagents like hydrogen peroxide or organic peroxides under controlled conditions.

  • Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

  • Substitution: Reagents depending on the site and nature of the substitution.

Major Products Formed: The major products from these reactions vary, but can include oxidized or reduced forms of the parent compound, as well as substituted derivatives which might have different functional properties.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate can be used as a reagent or intermediate in the synthesis of more complex molecules.

Biology: In biology, its role might involve interactions with proteins or other biomolecules, making it useful in studies of biochemical pathways.

Medicine: Medically, this compound could be investigated for its potential therapeutic properties, possibly as a drug candidate targeting specific biological pathways.

Industry: In industry, it might be used in the development of materials or chemicals with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate involves interactions with molecular targets such as enzymes or receptors. The pathways involved could include binding to active sites, altering enzyme activity, or modulating signal transduction.

Comparison with Similar Compounds

Unique Features: Compared to similar compounds, tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate might have unique properties such as its specific binding affinity, reactivity, or biological activity.

List of Similar Compounds:
  • tert-butyl N-[3-[[5-(methylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate

  • tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-ethyl-1,3-thiazol-2-yl]amino]propyl]carbamate

  • tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]ethyl]carbamate

These compounds might share similar core structures but differ in their side chains or functional groups, leading to differences in their chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O4S2/c1-10-11(24(20,21)18(5)6)23-12(17-10)15-8-7-9-16-13(19)22-14(2,3)4/h7-9H2,1-6H3,(H,15,17)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUYCMJJPWOAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCCCNC(=O)OC(C)(C)C)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.